molecular formula C23H31N3O9 B11935376 Thalidomide-PEG5-NH2

Thalidomide-PEG5-NH2

Cat. No.: B11935376
M. Wt: 493.5 g/mol
InChI Key: DPRIQEUNSVIIDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thalidomide-PEG5-NH2: is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based cereblon ligand and a polyethylene glycol (PEG) linker. This compound is primarily used in PROTAC (PROteolysis TArgeting Chimeras) technology, which is a novel therapeutic modality in precision medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thalidomide-PEG5-NH2 is synthesized by conjugating Thalidomide with a PEG5 linker. The synthesis involves multiple steps, including the activation of Thalidomide and the subsequent attachment of the PEG5 linker. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the conjugation process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: Thalidomide-PEG5-NH2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Thalidomide-PEG5-NH2 has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Employed in studies involving protein degradation and cellular signaling pathways.

    Medicine: Utilized in the development of targeted therapies for diseases such as cancer and neurodegenerative disorders.

    Industry: Applied in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of Thalidomide-PEG5-NH2 involves its binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding leads to the selective degradation of target proteins through the ubiquitin-proteasome system. The molecular targets include transcription factors such as IKZF1 and IKZF3, which play crucial roles in cellular processes .

Comparison with Similar Compounds

Uniqueness: Thalidomide-PEG5-NH2 is unique due to its specific PEG5 linker, which provides optimal solubility and stability. This makes it particularly effective in PROTAC technology, where precise targeting and degradation of proteins are essential .

Properties

Molecular Formula

C23H31N3O9

Molecular Weight

493.5 g/mol

IUPAC Name

5-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C23H31N3O9/c24-5-6-31-7-8-32-9-10-33-11-12-34-13-14-35-16-1-2-17-18(15-16)23(30)26(22(17)29)19-3-4-20(27)25-21(19)28/h1-2,15,19H,3-14,24H2,(H,25,27,28)

InChI Key

DPRIQEUNSVIIDM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOCCOCCOCCOCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.